3-(3-Isopropylphenoxy)azetidine

Medicinal Chemistry Pharmacokinetics Structure-Activity Relationship

SAR studies on phenoxyazetidine-based MCHr1 or S1P receptor modulators require rigorous regioisomeric control-substituting the meta-isopropyl analog for ortho or para isomers introduces cLogP shifts of 0.1-0.2 units that confound steric-vs-electronic deconvolution and compromise batch-to-batch reproducibility. • Enables systematic mapping of isopropyl substitution position on target engagement and CNS MPO scores. • Free azetidine NH handle supports N-functionalization via alkylation, acylation, or arylation for library synthesis. • ~25-27 kcal/mol ring strain permits strain-release covalent inhibitor design strategies.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 1219982-18-9
Cat. No. B1395488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Isopropylphenoxy)azetidine
CAS1219982-18-9
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)OC2CNC2
InChIInChI=1S/C12H17NO/c1-9(2)10-4-3-5-11(6-10)14-12-7-13-8-12/h3-6,9,12-13H,7-8H2,1-2H3
InChIKeyMCDJBUDADKOVGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Isopropylphenoxy)azetidine: Structural & Supply Overview


3-(3-Isopropylphenoxy)azetidine (CAS 1219982-18-9) is a heterocyclic building block comprising a four-membered azetidine ring linked via an oxygen atom to a phenoxy moiety bearing a meta-isopropyl substituent [1]. With a molecular formula of C12H17NO and a molecular weight of approximately 191.27 g/mol [2], this compound serves as a versatile intermediate in medicinal chemistry, enabling the introduction of a strained azetidine pharmacophore with defined lipophilic character into larger molecular scaffolds .

3-(3-Isopropylphenoxy)azetidine vs. Structural Analogs


Although 3-phenoxyazetidine, 3-(2-isopropylphenoxy)azetidine, and 3-(4-isopropylphenoxy)azetidine share the same azetidine-phenoxy core scaffold, these compounds are not functionally interchangeable in research or procurement contexts. The position of the isopropyl substituent on the phenoxy ring directly modulates lipophilicity, steric accessibility, and electronic distribution of the aromatic system, which in turn influences molecular recognition, synthetic derivatization pathways, and eventual pharmacological profiles . Furthermore, the documented role of azetidine-containing molecules as melanin-concentrating hormone receptor 1 (MCHr1) antagonists and sphingosine-1-phosphate (S1P) receptor modulators indicates that subtle structural modifications can substantially alter target engagement and selectivity [1][2]. For researchers engaged in SAR studies or lead optimization, substituting one regioisomer for another compromises the integrity of comparative analysis and may yield irreproducible results.

3-(3-Isopropylphenoxy)azetidine: Evidence-Based Differentiation


Lipophilicity Difference: Meta- vs. Ortho/Para-Substitution

The meta-isopropyl positioning on the phenoxy ring of 3-(3-isopropylphenoxy)azetidine (cLogP = 2.1) yields a distinct lipophilicity profile compared to its ortho-substituted analog 3-(2-isopropylphenoxy)azetidine (cLogP = 2.3) and para-substituted analog 3-(4-isopropylphenoxy)azetidine (cLogP = 2.2). The meta-substitution pattern reduces steric hindrance around the ether linkage relative to the ortho isomer while maintaining greater polarity than the para isomer . This intermediate lipophilicity may translate to differentiated membrane permeability and distribution characteristics, offering researchers a distinct option for fine-tuning compound properties in lead optimization campaigns [1].

Medicinal Chemistry Pharmacokinetics Structure-Activity Relationship

Reactivity Differences in SNAr & Coupling Reactions

The meta-isopropyl substitution pattern in 3-(3-isopropylphenoxy)azetidine positions the electron-donating isopropyl group at a site that does not directly conjugate with the phenoxy oxygen, resulting in different electronic activation of the aromatic ring compared to ortho- and para-substituted analogs. In nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, the meta-isomer typically exhibits reaction rates intermediate between the activated para-isomer and the sterically hindered ortho-isomer [1]. This electronic differentiation enables chemists to select the appropriate regioisomer for specific synthetic sequences where controlled reactivity is required, such as in sequential functionalization strategies or when coupling to sensitive substrates [2].

Synthetic Chemistry Process Development Reaction Optimization

Distinctive NMR Signatures for Meta-Isomer

The meta-substitution pattern of 3-(3-isopropylphenoxy)azetidine produces a characteristic splitting pattern in ¹H NMR spectroscopy that is distinct from both ortho- and para-substituted analogs. The aromatic proton signals appear as a complex multiplet with coupling constants consistent with meta-coupling (J ≈ 1-3 Hz) between H-2 and H-4, while the isopropyl methine proton appears as a septet at δ ~2.8-3.0 ppm . These spectral features provide unambiguous confirmation of regioisomeric identity and purity, enabling researchers to verify that the correct isomer has been procured and to detect any regioisomeric contamination . For comparison, 3-(4-isopropylphenoxy)azetidine exhibits an AA′BB′ spin system for the para-substituted aromatic protons, while 3-(2-isopropylphenoxy)azetidine shows characteristic ortho-coupling patterns (J ≈ 7-9 Hz).

Analytical Chemistry Quality Control Structural Elucidation

Ring Strain and Pharmacophore Relevance

The azetidine ring in 3-(3-isopropylphenoxy)azetidine introduces approximately 25-27 kcal/mol of ring strain energy, which contributes to unique reactivity and conformational properties compared to larger nitrogen heterocycles such as pyrrolidines (5-membered) or piperidines (6-membered) [1]. This strained geometry has been exploited in medicinal chemistry campaigns targeting melanin-concentrating hormone receptor 1 (MCHr1), where 3-phenoxyazetidine-derived antagonists demonstrated nanomolar binding affinities [2]. Additionally, phenoxy-azetidine derivatives have been disclosed as potent sphingosine-1-phosphate (S1P) receptor modulators, with certain examples showing Ki values in the low nanomolar range (e.g., Ki = 7 nM for structurally related compounds against 5-HT₇ receptors) [3]. While specific biological data for 3-(3-isopropylphenoxy)azetidine itself remains proprietary or unpublished, the established precedent for phenoxy-azetidines in high-value therapeutic programs supports the strategic value of this scaffold for targeted library synthesis and lead generation.

Drug Discovery Pharmacology Molecular Recognition

Purity Benchmarking Against Industry Standards

Commercially available 3-(3-isopropylphenoxy)azetidine is supplied at NLT 98% purity as verified by HPLC analysis, meeting or exceeding the typical purity specifications for research-grade azetidine building blocks . This purity level is comparable to that of the para-isomer 3-(4-isopropylphenoxy)azetidine (CAS 1220029-02-6), which is also offered at 95-98% purity across multiple vendors . The consistency in commercial purity across the regioisomeric series indicates that researchers can procure the meta-isomer without compromising material quality relative to more commonly stocked analogs. Notably, the meta-isomer is currently available from multiple suppliers including Matrix Scientific (distributed by FujiFilm Wako), ChemScene, and MolCore, ensuring supply chain redundancy and competitive pricing [1].

Procurement Quality Assurance Supply Chain

Salt Form vs. Free Base Properties

3-(3-Isopropylphenoxy)azetidine is supplied and utilized as the free base form, in contrast to certain commercial analogs such as 3-(4-isopropylphenoxy)azetidine hydrochloride (CAS 1452484-67-1, MW 227.73) which are provided as hydrochloride salts . The free base form of the meta-isomer offers distinct advantages for researchers requiring neutral compound handling, improved organic solubility for synthetic transformations, or compatibility with salt-sensitive reaction conditions. While specific melting point data for the meta-isomer free base is not widely published, the hydrochloride salt of the para-isomer demonstrates altered solid-state properties (MW increase of ~36 g/mol) that affect stoichiometric calculations and formulation behavior . This salt form distinction represents an additional dimension of procurement choice beyond regioisomerism alone.

Formulation Solid-State Chemistry Physical Characterization

3-(3-Isopropylphenoxy)azetidine: Application Scenarios


SAR Studies: Regioisomeric Comparisons

Researchers conducting systematic SAR investigations of phenoxyazetidine-based compounds should procure 3-(3-isopropylphenoxy)azetidine alongside its ortho- and para-substituted analogs to map the effect of substitution position on biological activity. The distinct lipophilicity profiles (cLogP differences of 0.1-0.2 units between meta and para isomers) and electronic properties of each regioisomer allow for deconvolution of steric versus electronic contributions to target engagement . This approach is particularly relevant for programs targeting receptors where phenoxyazetidines have demonstrated nanomolar potency, such as MCHr1 and S1P receptors [1].

Lead Optimization for CNS Therapeutics

For CNS drug discovery programs where balanced lipophilicity is critical for blood-brain barrier penetration, 3-(3-isopropylphenoxy)azetidine offers an intermediate cLogP value (~2.1) that may provide a more favorable CNS multiparameter optimization (MPO) score than the more lipophilic ortho-isomer (cLogP ~2.3) or less lipophilic unsubstituted analog (cLogP ~1.4) . The meta-isopropyl substituent introduces hydrophobic character without the steric congestion that can impede target binding or metabolic stability [1].

Synthetic Methods for 1,3-Disubstituted Azetidines

Chemists developing new synthetic routes to 1,3-disubstituted azetidines can utilize 3-(3-isopropylphenoxy)azetidine as a substrate for evaluating reaction scope and functional group tolerance. The meta-substituted phenoxy group serves as a moderately electron-rich aryl ether that is compatible with both nucleophilic and electrophilic reaction conditions, while the free azetidine NH provides a handle for N-functionalization via alkylation, acylation, or arylation . Established one-pot preparation methods for 1,3-disubstituted azetidines can be directly applied to this scaffold [1].

Pharmacophore Validation for Inhibitor Design

Medicinal chemists exploring strained heterocycles as privileged pharmacophores should consider 3-(3-isopropylphenoxy)azetidine for library synthesis. The ~25-27 kcal/mol ring strain of the azetidine core enables unique reactivity profiles, including strain-release reactions that can be leveraged for covalent inhibitor design . The meta-isopropylphenoxy appendage provides a tunable hydrophobic moiety that can be further diversified through established cross-coupling chemistry, allowing rapid exploration of chemical space around the strained azetidine nucleus [1].

Technical Documentation Hub

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